
1-Methyl-4-propyl-1H-pyrrole-2-carboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-propyl-1H-pyrrole-2-carboxaldehyde is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by a methyl group at the first position, a propyl group at the fourth position, and a formyl group at the second position of the pyrrole ring. Pyrrole derivatives are known for their diverse biological activities and are often found in natural products and pharmaceuticals .
准备方法
The synthesis of 1-Methyl-4-propyl-1H-pyrrole-2-carboxaldehyde can be achieved through various synthetic routes. One common method involves the condensation of appropriate aldehydes with pyrrole derivatives under acidic conditions. For instance, the reaction of 1-methylpyrrole with propionaldehyde in the presence of an acid catalyst can yield the desired compound. Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including controlled temperature, pressure, and the use of specific catalysts .
化学反应分析
1-Methyl-4-propyl-1H-pyrrole-2-carboxaldehyde undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the positions adjacent to the nitrogen atom. Common reagents include halogens, nitrating agents, and sulfonating agents.
Condensation: The formyl group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones
科学研究应用
1-Methyl-4-propyl-1H-pyrrole-2-carboxaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Pyrrole derivatives are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 1-Methyl-4-propyl-1H-pyrrole-2-carboxaldehyde involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the pyrrole ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity. These interactions can modulate various biological processes, including enzyme activity, signal transduction, and gene expression .
相似化合物的比较
1-Methyl-4-propyl-1H-pyrrole-2-carboxaldehyde can be compared with other pyrrole derivatives, such as:
1-Methyl-1H-pyrrole-2-carboxaldehyde: Lacks the propyl group, which may influence its reactivity and biological activity.
1-Propyl-1H-pyrrole-2-carboxaldehyde: Lacks the methyl group, which can affect its chemical properties and interactions.
1-Methyl-4-ethyl-1H-pyrrole-2-carboxaldehyde: Has a shorter alkyl chain, which may impact its solubility and biological effects.
The presence of both methyl and propyl groups in this compound provides a unique combination of steric and electronic effects, potentially enhancing its reactivity and specificity in various applications .
属性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC 名称 |
1-methyl-4-propylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C9H13NO/c1-3-4-8-5-9(7-11)10(2)6-8/h5-7H,3-4H2,1-2H3 |
InChI 键 |
VMQRQHMIJUMFOJ-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CN(C(=C1)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


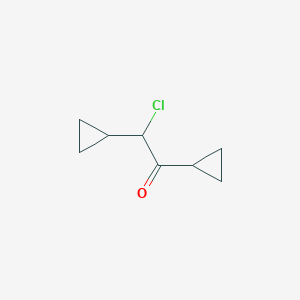
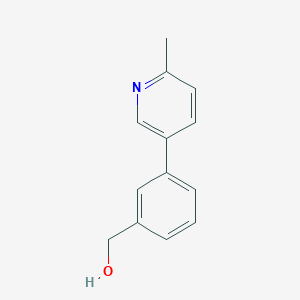
![7-Methoxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B11751859.png)

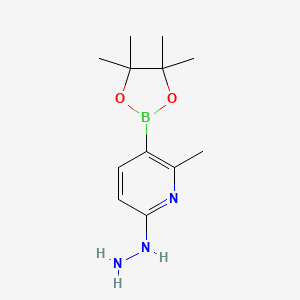

![tert-Butyl (4aR,6S,7aS)-rel-6-hydroxy-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B11751872.png)
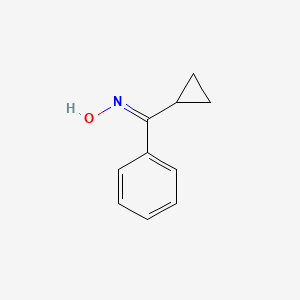
![1-(4-Bromobicyclo[2.2.2]octan-1-yl)ethanone](/img/structure/B11751882.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11751899.png)
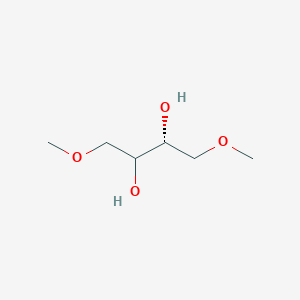
![4-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)-2-methoxyphenol](/img/structure/B11751905.png)

